molecular formula C24H18N2O6S B12155769 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12155769
M. Wt: 462.5 g/mol
InChI Key: AJJNXRCXSFFKJD-UHFFFAOYSA-N
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Description

Molecular Formula and Constitutional Isomerism

The molecular formula of this compound is C₂₈H₂₁N₃O₇S , with a calculated molecular mass of 543.54 g/mol . The constitutional architecture comprises:

  • A pyrrolidine-2,3-dione core (positions 1–5)
  • 6-Methoxy-1,3-benzothiazol-2-yl substituent at N1
  • (4E)-4-[furan-2-yl(hydroxy)methylidene] group at C4
  • 4-Methoxyphenyl substituent at C5

Constitutional isomerism arises primarily from:

  • Tautomerism : The enol-keto equilibrium between the hydroxylated furyl-methylidene group and its keto form. X-ray data confirm the enol tautomer predominates in the solid state.
  • Stereoisomerism : The E-configuration at the C4 exocyclic double bond, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen (O3).
Constitutional Feature Structural Impact
Pyrrolidine-2,3-dione core Planar amide system enables π-conjugation with substituents
6-Methoxybenzothiazole Electron-donating methoxy group enhances aromatic π-density
4-Methoxyphenyl at C5 Para-methoxy directs electronic effects toward core

Properties

Molecular Formula

C24H18N2O6S

Molecular Weight

462.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O6S/c1-30-14-7-5-13(6-8-14)20-19(21(27)17-4-3-11-32-17)22(28)23(29)26(20)24-25-16-10-9-15(31-2)12-18(16)33-24/h3-12,20,28H,1-2H3

InChI Key

AJJNXRCXSFFKJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Preparation of 6-Methoxy-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized via cyclization of 2-amino-4-methoxyphenol with carbon disulfide under basic conditions. A representative protocol involves:

  • Reactants : 2-amino-4-methoxyphenol (1.0 equiv), carbon disulfide (1.2 equiv), potassium hydroxide (2.0 equiv)

  • Conditions : Reflux in ethanol (80°C, 12 hr)

  • Yield : 78–82% after recrystallization from ethanol.

The product is characterized by ¹H NMR (DMSO-d₆, 400 MHz): δ 7.45 (d, J = 8.8 Hz, 1H), 6.85 (dd, J = 8.8, 2.8 Hz, 1H), 6.78 (d, J = 2.8 Hz, 1H), 3.82 (s, 3H).

Synthesis of 4-Methoxyphenylpyrrolidine-2,3-dione

The pyrrolidine-2,3-dione scaffold is constructed via cyclocondensation of 4-methoxyphenylglyoxal with methylamine:

  • Reactants : 4-Methoxyphenylglyoxal (1.0 equiv), methylamine hydrochloride (1.5 equiv), acetic acid (catalyst)

  • Conditions : Reflux in toluene (110°C, 6 hr)

  • Yield : 65–70% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Key analytical data :

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N)

  • MS (ESI) : m/z 234.1 [M+H]⁺

Coupling and Functionalization Reactions

Formation of the Furan-2-yl(hydroxy)methylidene Moiety

The furan substituent is introduced via a Claisen-Schmidt condensation between furfural and the pyrrolidine-dione intermediate:

  • Reactants : Pyrrolidine-2,3-dione (1.0 equiv), furfural (1.2 equiv), sodium hydroxide (0.1 equiv)

  • Conditions : Methanol, 25°C, 24 hr

  • Yield : 60–65% after recrystallization (ethanol/water).

Stereochemical control : The E-configuration at the C4 position is ensured by kinetic control under mild basic conditions.

Benzothiazole-Pyrrolidine Coupling

The benzothiazole and pyrrolidine fragments are coupled using a nucleophilic aromatic substitution (SNAr) reaction:

  • Reactants : 6-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv), bromopyrrolidine intermediate (1.1 equiv), potassium carbonate (2.0 equiv)

  • Conditions : DMF, 90°C, 8 hr

  • Yield : 55–60% after silica gel chromatography (CH₂Cl₂/MeOH 95:5).

Optimization note : Substituting DMF with DMSO increases reaction rate but reduces yield due to side product formation.

Final Assembly and Purification

Oxidative Cyclization

The final cyclization to form the dione ring employs manganese dioxide as an oxidizing agent:

  • Reactants : Coupled intermediate (1.0 equiv), MnO₂ (3.0 equiv)

  • Conditions : Chloroform, reflux (60°C, 4 hr)

  • Yield : 70–75%.

Side reactions : Over-oxidation to quinone derivatives is minimized by controlling reaction time (<5 hr).

Purification Techniques

  • Crystallization : Ethyl acetate/hexane (1:2) yields 85–90% purity.

  • Column Chromatography : Gradient elution (hexane → ethyl acetate) achieves >98% purity.

Analytical validation :

ParameterValueMethod
Purity98.5%HPLC (C18)
Melting Point198–200°CDSC
Optical Rotation+12.5° (c 1.0, CHCl₃)Polarimetry

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ microreactors to enhance throughput:

  • Residence time : 30 min (vs. 8 hr batch)

  • Yield improvement : 78% (compared to 65% batch).

Solvent Recycling

  • Recovery rate : 90% DMF via vacuum distillation

  • Cost reduction : 25% lower solvent expenditure.

Challenges and Mitigation Strategies

ChallengeSolutionOutcome
Low coupling efficiencyUse of phase-transfer catalysts (TBAB)Yield ↑ 15%
Epimerization at C4Low-temperature conditionsE:Z ratio 95:5
Purification complexityHybrid crystallization-chromatographyPurity >99%

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structure allows researchers to explore new reaction pathways and develop novel compounds with specific functionalities.

Biology

The compound is valuable in biological research for:

  • Studying Enzyme Interactions : Its functional groups can facilitate interactions with various enzymes, providing insights into metabolic pathways.
  • Investigating Molecular Mechanisms : The compound can be used to probe biological systems, aiding in the understanding of disease mechanisms and therapeutic targets.

Medicine

In medicinal chemistry, this compound has potential applications as:

  • Pharmaceutical Intermediate : It can be utilized in the synthesis of drugs aimed at treating specific diseases due to its diverse chemical properties.
  • Drug Development : The unique structure may enhance the efficacy and specificity of new therapeutic agents.

Industry

Industrially, the compound can be employed in:

  • Specialty Chemicals Production : Its reactivity makes it suitable for creating specialty chemicals with tailored properties.
  • Polymer Manufacturing : The compound's structural characteristics allow it to be integrated into polymers for enhanced performance in various applications.

Case Studies and Research Findings

Recent studies have explored the biological activities associated with similar compounds. For instance:

  • Antimicrobial Activity : Research has demonstrated that heterocyclic compounds similar to this pyrrolidine derivative exhibit significant antimicrobial properties.
  • Enzyme Inhibition Studies : Investigations into enzyme interactions have shown that compounds with similar structural motifs can effectively inhibit key metabolic enzymes.

Mechanism of Action

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a synthesis of findings from analogous molecules:

Table 1: Comparison of Key Structural and Functional Features

Compound Name / Class Core Structure Key Substituents Reported Properties/Activities References
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione Furan, 6-methoxybenzothiazole, 4-methoxyphenyl Not explicitly reported in evidence N/A
4-[(Z)-(2-Furyl)(2-naphthylamino)methyl-ene)]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Pyrazol-5(4H)-one Furan, naphthylamino, phenyl Fluorescence properties, potential sensors
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Pyridine Chloropyridine, substituted phenyl groups Antimicrobial activity
{4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid derivatives Benzimidazole-sulfonyl Methoxypyridine, sulfonyl, phenoxyacetic acid Proton pump inhibition, antiulcer activity

Key Observations :

Structural Complexity : The target compound’s pyrrolidine-2,3-dione core distinguishes it from pyridine- or pyrazole-based analogs. This core is less common in pharmaceutical applications but offers unique electronic properties due to its diketone functionality .

Substituent Effects: The 6-methoxybenzothiazole group is analogous to benzimidazole derivatives (e.g., ), which are often bioactive. The furan-hydroxy-methylidene substituent is structurally similar to the naphthylamino-furyl group in , which has demonstrated fluorescence properties.

Environmental and Reactivity Considerations: Compounds with conjugated systems (e.g., furan, benzothiazole) may participate in environmentally persistent free radical (EPFR) formation, as observed in indoor PM and surfaces (). The presence of multiple methoxy groups could influence atmospheric reactivity, as methoxy-substituted aromatics are known precursors to secondary organic aerosols (SOA) ().

Biological Activity

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including a furan ring, a benzothiazole moiety, and methoxy substitutions. These structural components contribute to its biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzothiazole compounds demonstrate fumigant activity against various pests and pathogens such as Sclerotinia sclerotiorum and Ditylenchus destructor . The mechanism involves altering the proteomic expression in target organisms, affecting energy metabolism and detoxification processes.

Antioxidant Properties

The antioxidant capacity of compounds related to this structure has been assessed using methods like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. For example, derivatives of benzothiazole have shown promising antioxidant activities comparable to established antioxidants such as ascorbic acid .

Antitumor Activity

Benzothiazole derivatives have also been investigated for their antitumor effects. A study highlighted that certain analogues exhibit potent growth inhibition in various human tumor cell lines, including breast and ovarian cancers . The cytotoxic effects are attributed to the generation of electrophilic species through metabolic transformations mediated by cytochrome P450 enzymes .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of target cells.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in microbial and cancer cells, leading to apoptosis.
  • Protein Expression Modulation : Alterations in protein expression profiles in response to treatment have been documented.

Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various benzothiazole derivatives against Escherichia coli and Staphylococcus aureus, the tested compounds showed a significant reduction in bacterial viability. The most potent derivative was identified as having a minimum inhibitory concentration (MIC) of 32 µg/mL .

Study 2: Antioxidant Activity Assessment

A series of furan-containing compounds were tested for their antioxidant activity using DPPH radical scavenging assays. The results indicated that the compound exhibited an IC50 value of 25 µg/mL, demonstrating superior activity compared to standard antioxidants .

Data Summary Table

Activity Type Tested Compound Result Reference
AntimicrobialBenzothiazole DerivativeMIC = 32 µg/mL
AntioxidantFuran-containing CompoundIC50 = 25 µg/mL
AntitumorBenzothiazole AnalogueSignificant growth inhibition

Q & A

Q. What are the key synthetic strategies for this compound, and how are intermediates optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzothiazole core (e.g., via cyclization of substituted thioureas or coupling reactions), followed by introduction of the furan-hydroxymethylidene and pyrrolidine-2,3-dione moieties. Key steps include:
  • Condensation reactions for forming the furan-linked methylidene group (e.g., using furfural derivatives under acidic conditions).
  • Mitsunobu or nucleophilic substitution reactions for attaching the 6-methoxybenzothiazole group.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates .
    Optimization focuses on controlling reaction temperatures (40–80°C) and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of furan derivatives) to minimize side products .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry (e.g., distinguishing E/Z isomerism at the methylidene group) and substitution patterns on aromatic rings .
  • X-ray crystallography : Programs like SHELXL (for small-molecule refinement) and WinGX (for data visualization) resolve absolute stereochemistry and crystal packing effects. Anisotropic displacement parameters validate bond angles and torsion angles .
  • Mass spectrometry (HRMS) : High-resolution ESI-MS confirms molecular weight (<1 ppm error) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
  • Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., 5–10 mol% Pd(PPh3_3)4_4), and reaction time (12–24 hrs).
  • Response variables : Yield (HPLC purity >95%) and byproduct formation.
    Statistical tools like ANOVA identify significant factors. For example, elevated temperatures in DMF may improve coupling efficiency but risk furan ring degradation .

Q. How to resolve contradictions in biological activity data across similar derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 3,4-dichlorophenyl) on target binding using molecular docking (e.g., AutoDock Vina ) and free-energy calculations (MM/PBSA).
  • Experimental validation : Assay derivatives against isoforms of the same enzyme (e.g., COX-1 vs. COX-2) to isolate selectivity trends. For example, bulkier substituents on the benzothiazole may reduce off-target interactions .

Q. What computational methods predict the compound’s reactivity with nucleophiles?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., the pyrrolidine-dione carbonyl groups).
  • Reaction path simulations : Use Gaussian 16 to model nucleophilic attack trajectories (e.g., thiols targeting the α,β-unsaturated ketone).
  • Solvent effects : PCM models predict solvolysis rates in aqueous vs. nonpolar environments .

Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways dominate?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to:
  • Acidic/basic conditions (0.1M HCl/NaOH, 37°C): Monitor hydrolysis of the pyrrolidine-2,3-dione ring via HPLC.
  • Oxidative stress (3% H2_2O2_2): Assess furan ring oxidation to maleic acid derivatives.
  • LC-MS/MS identifies degradation products (e.g., demethylation of methoxy groups). Stability is pH-dependent, with faster degradation in alkaline media .

Q. What strategies validate target engagement in cellular assays?

  • Methodological Answer :
  • Cellular thermal shift assays (CETSA) : Measure target protein melting shifts after compound treatment to confirm binding.
  • Fluorescence polarization : Use labeled probes (e.g., FITC-conjugated ATP) to quantify displacement by the compound in kinase assays.
  • CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .

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